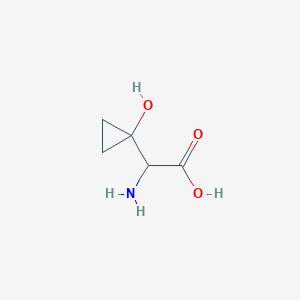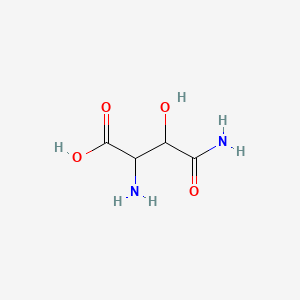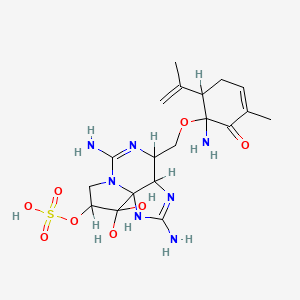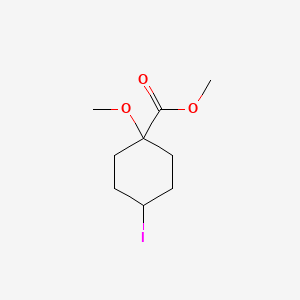
methyl 7,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7,18-dihidroxi-1,3,11,12,14,15,16,17,18,19,20,21-dodecahidroyohimban-19-carboxilato de metilo es un compuesto orgánico complejo con la fórmula molecular C21H26N2O4. Es un derivado de la familia de alcaloides yohimbanos, conocidos por sus diversas actividades biológicas . Este compuesto se caracteriza por sus múltiples grupos hidroxilo y un grupo funcional éster carboxilato, lo que lo convierte en una molécula significativa en diversos campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 7,18-dihidroxi-1,3,11,12,14,15,16,17,18,19,20,21-dodecahidroyohimban-19-carboxilato de metilo generalmente implica reacciones orgánicas de varios pasosLos reactivos comunes utilizados en estas reacciones incluyen ácidos y bases fuertes, agentes oxidantes y grupos protectores para asegurar la funcionalización selectiva .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis orgánica a gran escala, incluidos reactores de flujo continuo y plataformas de síntesis automatizadas. Estos métodos garantizan un alto rendimiento y pureza del producto final, lo cual es crucial para su aplicación en investigación e industria .
Análisis De Reacciones Químicas
Tipos de reacciones
El 7,18-dihidroxi-1,3,11,12,14,15,16,17,18,19,20,21-dodecahidroyohimban-19-carboxilato de metilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para eliminar las funcionalidades de oxígeno.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales, como halógenos o grupos alquilo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y agentes halogenantes como el cloruro de tionilo. Las condiciones de reacción generalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
El 7,18-dihidroxi-1,3,11,12,14,15,16,17,18,19,20,21-dodecahidroyohimban-19-carboxilato de metilo tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus posibles efectos en los sistemas biológicos, incluida la inhibición enzimática y la unión a receptores.
Medicina: Investigado por sus posibles propiedades terapéuticas, como actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del 7,18-dihidroxi-1,3,11,12,14,15,16,17,18,19,20,21-dodecahidroyohimban-19-carboxilato de metilo implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Los grupos hidroxilo y el éster carboxilato del compuesto le permiten formar enlaces de hidrógeno e interacciones iónicas con estos objetivos, modulando su actividad y conduciendo a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Yohimbina: Otro alcaloide yohimbano con características estructurales similares pero diferentes grupos funcionales.
Reserpina: Un alcaloide relacionado con propiedades farmacológicas distintas.
Ajmalina: Comparte el esqueleto de yohimbano pero tiene diferentes sustituyentes.
Singularidad
El 7,18-dihidroxi-1,3,11,12,14,15,16,17,18,19,20,21-dodecahidroyohimban-19-carboxilato de metilo es único debido a su combinación específica de grupos hidroxilo y un éster carboxilato, que confieren reactividad química y actividad biológica distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C21H26N2O4 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
methyl 7,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-27-21(26)19-14-9-17-20-13(15-8-12(24)3-4-16(15)22-20)6-7-23(17)10-11(14)2-5-18(19)25/h3-4,8,11,14,17-19,22,24-25H,2,5-7,9-10H2,1H3 |
Clave InChI |
XKJJSWXADRRQKQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=C(N4)C=CC(=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)



![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)

![[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12291214.png)

![D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)

![7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12291236.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)
![2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12291240.png)
![(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate](/img/structure/B12291248.png)
